![molecular formula C11H15N3O2 B1347555 2-Cyclohexylamino-5-nitropyridine CAS No. 25948-14-5](/img/structure/B1347555.png)
2-Cyclohexylamino-5-nitropyridine
Overview
Description
2-Cyclohexylamino-5-nitropyridine, also known as CHNP, is a chemical compound belonging to the class of nitropyridines. It is an organic compound composed of two cyclohexylamine molecules and one nitropyridine molecule. CHNP is an important biological molecule due to its wide range of applications in scientific research, laboratory experiments, and clinical studies. This article will discuss the synthesis method of CHNP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Nonlinear Optical Properties
2-Cyclooctylamino-5-nitropyridine (a compound related to 2-Cyclohexylamino-5-nitropyridine) exhibits significant nonlinear optical properties. These properties include high refractive indices and nonlinear optical susceptibilities, making it a potential candidate for nonlinear optical crystal applications (Günter et al., 1987). Additionally, the crystal displays strong dispersion and birefringence in the visible light range, which is crucial for optical applications (Bosshard et al., 1989).
Synthesis of Nitropyridine Derivatives
Research has been conducted on the synthesis of various nitropyridine derivatives, including those derived from 2-Cyclohexylamino-5-nitropyridine. These derivatives are important in the field of organic chemistry for their potential applications in pharmaceuticals and materials science (Yakovlev et al., 1998).
Electro-Optical Characterization
Electro-optical characterization of 2-cyclooctylamino-5-nitropyridine (COANP) thin organic crystal films, related to 2-Cyclohexylamino-5-nitropyridine, has shown promising results. These crystals exhibit significant electro-optic effects, making them suitable for applications in optoelectronics (Leyderman & Cui, 1998).
Molecular Mechanics and Crystal Structures
Studies on the molecular mechanics and crystal structures of compounds similar to 2-Cyclohexylamino-5-nitropyridine, like 2-cyclooctylamino-5-nitropyridine (COANP) and 2-adamantylamino-5-nitropyridine (AANP), have provided insights into their potential as nonlinear optical materials. These studies are crucial for understanding the molecular orientation and structural properties that contribute to their effectiveness in NLO applications (Antipin et al., 2001).
Dielectric Study of Organic Glasses
Dielectric relaxation spectroscopy has been used to study the dynamics of organic glasses, including compounds like 2-cyclo-octylamino-5-nitropyridine. Such studies are essential for understanding the physical properties of these materials, which could have implications in various scientific and industrial applications (Cui et al., 1999).
properties
IUPAC Name |
N-cyclohexyl-5-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)10-6-7-11(12-8-10)13-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOQAAXBFKYJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294067 | |
Record name | 2-Cyclohexylamino-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylamino-5-nitropyridine | |
CAS RN |
25948-14-5 | |
Record name | MLS002695224 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyclohexylamino-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CYCLOHEXYLAMINO-5-NITROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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